molecular formula C10H16BNO2S B12943744 (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid

(4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B12943744
M. Wt: 225.12 g/mol
InChI Key: MYOKGCWGCNVDPE-UHFFFAOYSA-N
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Description

(4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a 3-methylpiperidin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of the thiophene and piperidine moieties potentially enhances its utility in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and efficient purification techniques such as crystallization or chromatography .

Scientific Research Applications

Chemistry

(4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine

The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can inhibit enzymes or modulate receptor activity by interacting with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid offers unique reactivity due to the presence of the boronic acid group. This allows it to participate in a wider range of chemical reactions, particularly in cross-coupling and borylation processes, making it a versatile tool in synthetic chemistry .

Properties

Molecular Formula

C10H16BNO2S

Molecular Weight

225.12 g/mol

IUPAC Name

[4-(3-methylpiperidin-1-yl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C10H16BNO2S/c1-8-3-2-4-12(6-8)9-5-10(11(13)14)15-7-9/h5,7-8,13-14H,2-4,6H2,1H3

InChI Key

MYOKGCWGCNVDPE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N2CCCC(C2)C)(O)O

Origin of Product

United States

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